molecular formula C23H24N4O6 B1676299 Merimepodib CAS No. 198821-22-6

Merimepodib

Cat. No. B1676299
M. Wt: 452.5 g/mol
InChI Key: JBPUGFODGPKTDW-SFHVURJKSA-N
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Description

Merimepodib, also known as VX-497, is a drug that acts as an inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH). This enzyme is required for the synthesis of nucleotide bases containing guanine. By inhibiting this enzyme, Merimepodib consequently inhibits the synthesis of DNA and RNA, resulting in antiviral and immunosuppressive effects .


Molecular Structure Analysis

Merimepodib has a molecular formula of C23H24N4O6 and a molar mass of 452.46 g/mol . The structure includes a 3-methoxy-4-(1,3-oxazol-5-yl)phenyl group, a carbamoylamino group, and a tetrahydrofuran-3-yl group .


Chemical Reactions Analysis

Merimepodib acts as an inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is required for the synthesis of nucleotide bases containing guanine. This inhibition leads to a reduction in intracellular guanosine triphosphate (GTP), a molecule required for DNA and RNA synthesis .

Scientific Research Applications

Antiviral Activity in Hepatitis C and Other Viral Infections

Merimepodib (MMPD) has been evaluated for its antiviral efficacy, particularly in the context of chronic hepatitis C (CHC) infections. Despite its potential, a study found that the addition of MMPD to pegylated interferon alfa-2a and ribavirin did not significantly enhance the sustained virological response in patients with genotype 1 CHC who were nonresponders to prior therapy. This suggests that while MMPD shows antiviral activity, its effectiveness may be contingent on the viral genotype or the combination of treatments used (Rustgi et al., 2009).

Broad Spectrum Antiviral Applications

Beyond hepatitis C, Merimepodib has demonstrated a broader spectrum of antiviral activity. Notably, it has shown efficacy against Zika virus (ZIKV) and other emerging viral pathogens such as Ebola, Lassa, Chikungunya, and Junin viruses. This broad-spectrum antiviral activity suggests its potential utility in the management of various viral infections, highlighting its significance in virological research and potential therapeutic applications (Tong et al., 2018).

Mechanism of Action and Manufacturing

The process of developing and manufacturing Merimepodib is complex, involving multiple steps that highlight the chemical robustness and efficacy of the final product. A detailed process has been developed to produce Merimepodib with high purity and yield, emphasizing the intricate processes involved in the production of pharmaceutical compounds. Such insights are crucial for understanding the scalability and practicality of Merimepodib's use in clinical and research settings (Looker et al., 2008).

Crystal Structure Analysis

The structural analysis of Merimepodib provides critical insights into its physical and chemical properties. The crystal structure of Merimepodib has been solved, offering detailed information about its molecular conformation and the potential interactions it may have within biological systems. Such structural elucidations are fundamental for drug design and understanding the molecular basis of its mechanism of action (Kaduk et al., 2022).

Emerging Viral Pathogen Research

Merimepodib's role in combating emerging viral pathogens has been underscored by its effectiveness against SARS-CoV-2 in vitro. This highlights its potential as a therapeutic agent in responding to novel viral outbreaks, emphasizing the importance of IMPDH inhibitors in the research and development of antiviral strategies (Bukreyeva et al., 2020).

Safety And Hazards

Merimepodib is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPUGFODGPKTDW-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@H]3CCOC3)C4=CN=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173639
Record name Merimepodib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Merimepodib is a orally active inhibitor of inosine monophospate dehydrogenase (IMPDH). IMPDH inhibition leads to a reduction in intracellular guanosine triphosphate (GTP), a molecule required for DNA and RNA synthesis.
Record name Merimepodib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04862
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Merimepodib

CAS RN

198821-22-6
Record name Merimepodib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198821-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Merimepodib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198821226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Merimepodib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04862
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Merimepodib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MERIMEPODIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZL2BA06FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
443
Citations
X Tong, J Smith, N Bukreyeva, T Koma, JT Manning… - Antiviral research, 2018 - Elsevier
Zika virus (ZIKV), a member of the Flaviviridae family, has recently been linked to abnormal pregnancies, fetal death, microcephaly, and Guillain-Barré syndrome in humans. …
Number of citations: 62 www.sciencedirect.com
N Bukreyeva, EK Mantlo, RA Sattler, C Huang… - BioRxiv, 2020 - biorxiv.org
The ongoing COVID-19 pandemic continues to pose a major public health burden around the world. The novel coronavirus, severe acute respiratory syndrome coronavirus 2 (SARS-…
Number of citations: 22 www.biorxiv.org
S Li, M Gong, J Shao, Y Sun, Y Zhang, H Chang - Molecular immunology, 2019 - Elsevier
… , merimepodib was … of merimepodib was most prominent, we added merimepodib (25 μM) to IBRS-2 cells as described in the materials and methods. Results showed that merimepodib …
Number of citations: 6 www.sciencedirect.com
P Marcellin, Y Horsmans, F Nevens, JD Grange… - Journal of …, 2007 - Elsevier
BACKGROUND/AIMS: While combination of peginterferon-α (PEG-IFN) and ribavirin (RBV) therapy is the current standard of care for chronic hepatitis C (CHC), only 44–51% of …
Number of citations: 34 www.sciencedirect.com
…, MErimepodib TRiple cOmbination (METRO) study … - …, 2009 - Wiley Online Library
Merimepodib (MMPD) is an orally administered, inosine monophosphate dehydrogenase inhibitor that has shown antiviral activity in nonresponders with chronic hepatitis C (CHC) …
Number of citations: 28 aasldpubs.onlinelibrary.wiley.com
JG McHutchison, ML Shiffman, RC Cheung… - Antiviral …, 2005 - journals.sagepub.com
Inhibition of inosine monophosphate dehydrogenase (IMPDH) is one of several proposed mechanisms of action for ribavirin (RBV), a critical component of the current treatment for …
Number of citations: 41 journals.sagepub.com
JA Kaduk, S Gates-Rector, AM Gindhart… - Powder …, 2022 - cambridge.org
The crystal structure of merimepodib has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional theory techniques. …
Number of citations: 2 www.cambridge.org
AR Looker, BJ Littler, TA Blythe… - … Process Research & …, 2008 - ACS Publications
A process for the manufacture of merimepodib (VX-497), an inosine monophosphate dehydrogenase (IMPDH) inhibitor, has been developed and efficiently scaled to produce clinical …
Number of citations: 17 pubs.acs.org
C Hezode, M Bouvier-Alias, C Costentin, F Medkour… - Hepatology, 2006 - journals.lww.com
Merimepodib (MMPD) is a potent, specific, orally active inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme whose inhibition leads to decreased intracellular …
Number of citations: 14 journals.lww.com
N Bukreyeva, RA Sattler, EK Mantlo… - …, 2020 - f1000research.com
Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is the novel coronavirus responsible for the ongoing COVID-19 pandemic, which has resulted in over 2.5 million …
Number of citations: 5 f1000research.com

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